molecular formula C19H26N2O2 B2772509 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide CAS No. 941871-02-9

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide

Cat. No. B2772509
CAS RN: 941871-02-9
M. Wt: 314.429
InChI Key: SUBUOKBRPIQNAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of quinolinone derivatives and has been studied for its potential use in various fields of research.

Scientific Research Applications

Synthesis Techniques

The synthesis of quinoline derivatives, including compounds similar to N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide, is a critical area of research due to their potential applications in pharmaceuticals and materials science. A notable technique involves the cyclization of N-aryl cinnamides, enabling the creation of polysubstituted quinolin-2(1H)-ones. This method, promoted by triflic anhydride, stands out for its mild conditions and efficiency, showcasing the versatility of quinolines in synthetic chemistry (Zhang et al., 2017).

Photodynamic Therapy (PDT) Applications

Quinoline derivatives are investigated for their phototoxic effects on cancer cells. Organometallic rhenium(I) complexes with N,N-bis(quinolinoyl) derivatives have been studied as potential PDT agents. These complexes exhibit high singlet oxygen quantum yields in a lipophilic environment, indicating their suitability for selective cancer treatment. Enhancements in cellular uptake and cytotoxicity upon light irradiation have been observed, underscoring the therapeutic potential of these compounds in targeting cancer cells (Leonidova et al., 2014).

Antimycobacterial Activity

Research into novel quinoline derivatives for treating tuberculosis has led to the synthesis of aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones. These compounds have demonstrated significant in vitro activity against Mycobacterium tuberculosis, with certain derivatives showing promising efficacy. This highlights the potential of quinoline derivatives in developing new antimycobacterial agents, an area of great need due to the emergence of drug-resistant strains of tuberculosis (Kantevari et al., 2011).

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-19(2,3)12-17(22)20-15-8-9-16-14(11-15)5-4-10-21(16)18(23)13-6-7-13/h8-9,11,13H,4-7,10,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBUOKBRPIQNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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